molecular formula C3H4N2O B175032 Oxazol-4-amine CAS No. 110926-01-7

Oxazol-4-amine

Cat. No. B175032
M. Wt: 84.08 g/mol
InChI Key: NXWFZLSDGBWCMN-UHFFFAOYSA-N
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Description

Oxazol-4-amine is a derivative of Oxazole, which is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .


Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years. The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the reaction of α-haloketones and formamide .


Molecular Structure Analysis

Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .


Chemical Reactions Analysis

Oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities . The reaction of 5H-oxazol-4-ones and N-itaconimides can be modulated to harness either tandem conjugate addition–protonation or [4+2] cycloaddition .


Physical And Chemical Properties Analysis

Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Methods : Oxazoles, including 4-aminooxazoles, are synthesized efficiently through a gold-catalyzed intermolecular reaction. This method allows access to complex, fully substituted, and functionalized 4-aminooxazoles, demonstrating the molecule's versatility and potential in various scientific applications (Gillie, Reddy, & Davies, 2016).

  • Formation of Derivatives : Reactions of 4-substituted oxazol-2-amines with isothiocyanates produce thioamide derivatives, indicating the molecule's reactivity and potential for creating diverse chemical structures (Crank & Khan, 1985).

Chemical Properties and Applications

  • Role in Coordination Chemistry : Oxazole ligands, including 4,5-dihydro-1,3-oxazoles, are used in transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis, and the ability to modulate chiral centers make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

  • Oxazol-2-amine Derivatives : The electrochemical desulfurative cyclization method has been developed to access various oxazol-2-amine derivatives. This process involves metal-free and external-oxidant-free electrolytic conditions, highlighting the molecule's utility in creating new chemical entities (Hu et al., 2021).

  • Biological Activities of Oxazole Derivatives : Oxazole derivatives, including those based on oxazol-4-amine, have been extensively studied for their wide range of biological activities. This includes applications in medicinal chemistry and drug discovery (Kakkar & Narasimhan, 2019).

Photo-Oxidation and Reactivity

  • Photo-Oxidation Studies : The reaction of oxazole with singlet oxygen has been studied, revealing insights into the molecule's physicochemical properties and reactivity. Such research underscores its significance in biochemistry and natural product synthesis (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Safety And Hazards

Safety measures for handling Oxazol-4-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold, which are helpful for overcoming drug resistances, increasing bioactivities, and will make remarkable contributions .

properties

IUPAC Name

1,3-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWFZLSDGBWCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616619
Record name 1,3-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazol-4-amine

CAS RN

110926-01-7
Record name 1,3-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CK Ryu, RY Lee, NY Kim, YH Kim, AL Song - Bioorganic & medicinal …, 2009 - Elsevier
… The nitro group of compound 5 was reduced to 2-ethylbenzo[d]oxazol-4-amine (6) by catalytic hydrogenation with H 2 and PtO 2 in EtOH in 78% yield. The preparation of 2-ethylbenzo[d]…
Number of citations: 70 www.sciencedirect.com
FA Meijer, RG Doveston, RMJM de Vries… - Journal of medicinal …, 2019 - ACS Publications
Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor associated with the pathogenesis of autoimmune diseases. Allosteric inhibition of RORγt is conceptually …
Number of citations: 30 pubs.acs.org
A Paptchikhine, K Källström, PG Andersson - Comptes Rendus Chimie, 2007 - Elsevier
New chiral diamine ligands have been synthesized and evaluated in the asymmetric Ru-catalyzed hydrogenation of prochiral aryl ketones. All catalysts showed good conversions with …
Number of citations: 13 www.sciencedirect.com
A Chao - 2018 - search.proquest.com
Isocyanides are privileged structures, found in bioactive compounds derived from natural sources and pervasive in the synthesis of pharmacologically relevant compounds. Isocyanide …
Number of citations: 0 search.proquest.com

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